Cas no 89029-03-8 (1H-Benzimidazol-6-amine,2-(ethylthio)-)

1H-Benzimidazol-6-amine,2-(ethylthio)- is a benzimidazole derivative characterized by the presence of an ethylthio substituent at the 2-position and an amine group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the reactive amine and sulfur-containing moiety, make it valuable for constructing heterocyclic frameworks with potential biological activity. The ethylthio group enhances lipophilicity, which can influence solubility and bioavailability in drug design. The compound is typically handled under controlled conditions due to its sensitivity. Its purity and stability are critical for reproducible results in research and industrial applications.
1H-Benzimidazol-6-amine,2-(ethylthio)- structure
89029-03-8 structure
Product Name:1H-Benzimidazol-6-amine,2-(ethylthio)-
CAS No:89029-03-8
MF:C9H11N3S
MW:193.268739938736
CID:710794
PubChem ID:45078235
Update Time:2025-11-02

1H-Benzimidazol-6-amine,2-(ethylthio)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-6-amine,2-(ethylthio)-
    • 1H-Benzimidazol-5-amine,2-(ethylthio)-(9CI)
    • AKOS015971280
    • 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine
    • 89029-03-8
    • AKOS010614877
    • Inchi: 1S/C9H11N3S/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: NWAOALQKBABLQN-UHFFFAOYSA-N
    • SMILES: S(CC)C1=NC2C=CC(=CC=2N1)N

Computed Properties

  • Exact Mass: 193.067
  • Monoisotopic Mass: 193.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80A^2

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Additional information on 1H-Benzimidazol-6-amine,2-(ethylthio)-

Comprehensive Guide to 1H-Benzimidazol-6-amine, 2-(ethylthio)- (CAS No. 89029-03-8): Properties, Applications, and Market Insights

1H-Benzimidazol-6-amine, 2-(ethylthio)- (CAS No. 89029-03-8) is a specialized organic compound belonging to the benzimidazole family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of the ethylthio group at the 2-position and the amine group at the 6-position of the benzimidazole ring makes it a versatile intermediate for synthesizing various bioactive molecules. Researchers and industries are increasingly exploring its potential in drug discovery and crop protection, aligning with the growing demand for novel therapeutic agents and sustainable agricultural solutions.

The chemical structure of 1H-Benzimidazol-6-amine, 2-(ethylthio)- is characterized by a fused benzene and imidazole ring, which is a common scaffold in many FDA-approved drugs. The ethylthio substituent enhances the compound's lipophilicity, potentially improving its bioavailability and membrane permeability. These attributes make it a valuable building block in medicinal chemistry, particularly for designing kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in targeting cancer cell pathways and antibiotic-resistant bacteria, addressing two of the most pressing challenges in modern healthcare.

In the agrochemical sector, 1H-Benzimidazol-6-amine, 2-(ethylthio)- has shown promise as a precursor for developing next-generation fungicides and pesticides. With the global push toward reducing environmental impact, this compound's potential to create low-toxicity and high-efficiency agrochemicals aligns with the industry's sustainability goals. Its mechanism of action often involves disrupting essential enzymatic processes in pathogens, offering a targeted approach to crop protection. This is particularly relevant given the rising concerns over food security and climate-resilient agriculture.

The synthesis of 1H-Benzimidazol-6-amine, 2-(ethylthio)- typically involves multi-step organic reactions, including condensation and substitution processes. Advanced techniques such as microwave-assisted synthesis and green chemistry protocols are being explored to improve yield and reduce waste, reflecting the broader trend toward sustainable manufacturing. Analytical methods like HPLC and NMR spectroscopy are essential for characterizing its purity and structural integrity, ensuring compliance with stringent regulatory standards in pharmaceuticals and agrochemicals.

Market trends indicate a growing demand for benzimidazole derivatives, driven by their applications in drug discovery and crop protection. The compound's versatility and adaptability to various chemical modifications make it a focal point for R&D investments. Additionally, the rise of AI-driven molecular design and high-throughput screening has accelerated the identification of new applications, further boosting its commercial potential. As industries prioritize innovation and sustainability, 1H-Benzimidazol-6-amine, 2-(ethylthio)- is poised to play a pivotal role in shaping future solutions.

For researchers and manufacturers, sourcing high-quality 1H-Benzimidazol-6-amine, 2-(ethylthio)- is critical. Reputable suppliers emphasize rigorous quality control, including certificates of analysis (CoA) and stability testing, to meet the needs of diverse applications. Storage recommendations typically include keeping the compound in a cool, dry environment to maintain its stability over time. Proper handling and disposal practices are also essential to ensure safety and environmental compliance.

In conclusion, 1H-Benzimidazol-6-amine, 2-(ethylthio)- (CAS No. 89029-03-8) represents a compelling area of study and application across multiple industries. Its structural features, combined with its potential in addressing global challenges like disease treatment and sustainable agriculture, underscore its importance. As research continues to uncover new possibilities, this compound is likely to remain at the forefront of scientific and industrial advancements, offering exciting opportunities for innovation and growth.

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